molecular formula C4H6BClN2O2 B13989369 (4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid

(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13989369
M. Wt: 160.37 g/mol
InChI Key: NILBKBISBPBQNG-UHFFFAOYSA-N
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Description

(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 4-chloro-1-methylpyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products

The major products formed from these reactions include various substituted pyrazoles and complex organic molecules that incorporate the boronic acid moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the coupling of different organic fragments. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and potential applications. This compound’s specific substitution pattern on the pyrazole ring distinguishes it from other boronic acid derivatives and can lead to unique chemical and biological properties.

Properties

Molecular Formula

C4H6BClN2O2

Molecular Weight

160.37 g/mol

IUPAC Name

(4-chloro-1-methylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C4H6BClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2,9-10H,1H3

InChI Key

NILBKBISBPBQNG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1Cl)C)(O)O

Origin of Product

United States

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